Z-Gly-Gly-Leu-pNA
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Overview
Description
Z-Gly-Gly-Leu-pNA, also known as Z-Glycyl-Glycyl-Leucine-p-nitroanilide, is a chromogenic substrate used primarily in biochemical assays to measure protease activity. This compound is particularly useful for detecting the chymotrypsin-like activity of the proteasome, a protein complex responsible for degrading unneeded or damaged proteins by proteolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Gly-Leu-pNA typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine and leucine are protected using a carbobenzoxy (Z) group.
Peptide Bond Formation: The protected amino acids are coupled using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Attachment of p-Nitroanilide: The p-nitroanilide group is introduced by reacting the peptide with p-nitroaniline under suitable conditions.
Deprotection: The Z-protecting groups are removed using hydrogenation or acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Rigorous testing for purity, stability, and activity.
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Gly-Leu-pNA undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the release of p-nitroaniline, which can be measured spectrophotometrically.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Common Reagents and Conditions
Proteases: Such as chymotrypsin, subtilisin, and neutral endopeptidase.
Buffers: Typically phosphate or Tris buffers at physiological pH.
Temperature: Reactions are usually carried out at 37°C to mimic physiological conditions.
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which is yellow and absorbs light at 405 nm, making it easy to quantify.
Scientific Research Applications
Chemistry
Enzyme Kinetics: Used to study the kinetics of protease enzymes by measuring the rate of p-nitroaniline release.
Inhibitor Screening: Helps in screening potential protease inhibitors by observing changes in reaction rates.
Biology
Proteasome Activity Assays: Essential for studying the proteasome’s role in protein degradation.
Cell Biology: Used in assays to measure protease activity within cells.
Medicine
Drug Development: Assists in the development of protease inhibitors for diseases like cancer and neurodegenerative disorders.
Diagnostic Tools: Used in diagnostic assays to detect protease activity in various diseases.
Industry
Biotechnology: Employed in the production of recombinant proteins by ensuring the removal of unwanted protease activity.
Pharmaceuticals: Used in quality control to ensure the activity of protease inhibitors.
Mechanism of Action
Z-Gly-Gly-Leu-pNA acts as a substrate for proteases. The protease cleaves the peptide bond between leucine and p-nitroaniline, releasing p-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 405 nm. The molecular targets are the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond.
Comparison with Similar Compounds
Similar Compounds
Suc-Leu-Leu-Val-Tyr-AMC: Another substrate used for measuring proteasome activity.
Boc-Leu-Arg-Arg-AMC: Used for detecting trypsin-like activity.
Uniqueness
Z-Gly-Gly-Leu-pNA is unique due to its specificity for chymotrypsin-like proteases and its chromogenic nature, which allows for easy and accurate measurement of protease activity.
Conclusion
This compound is a versatile and valuable compound in scientific research, particularly in the study of protease activity. Its unique properties and applications make it an essential tool in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C24H29N5O7 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
benzyl N-[2-[[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C24H29N5O7/c1-16(2)12-20(23(32)27-18-8-10-19(11-9-18)29(34)35)28-22(31)14-25-21(30)13-26-24(33)36-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,30)(H,26,33)(H,27,32)(H,28,31) |
InChI Key |
IHRYETONKBXGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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